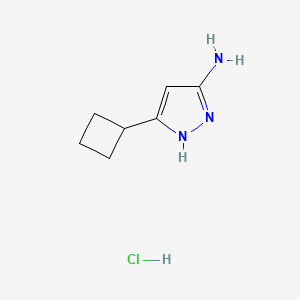
5-Amino-3-cyclobutylpyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32876516 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876516 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to yield the desired product. The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of MFCD32876516 is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as crystallization and distillation are employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32876516 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions involve the gain of electrons, often facilitated by reducing agents.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, which can be achieved using specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of MFCD32876516.
Aplicaciones Científicas De Investigación
MFCD32876516 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which MFCD32876516 exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and pathways. The exact mechanism can vary depending on the context in which the compound is used.
Propiedades
Fórmula molecular |
C7H12ClN3 |
|---|---|
Peso molecular |
173.64 g/mol |
Nombre IUPAC |
5-cyclobutyl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c8-7-4-6(9-10-7)5-2-1-3-5;/h4-5H,1-3H2,(H3,8,9,10);1H |
Clave InChI |
UCYLGBAMLSITBW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=CC(=NN2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


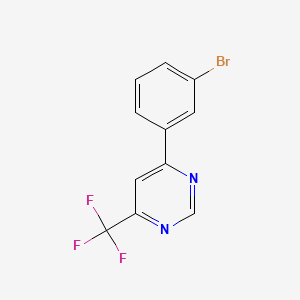




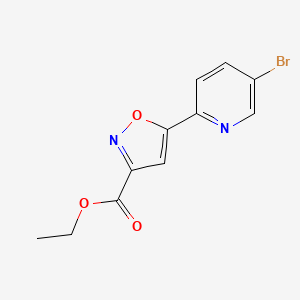
![5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B13713862.png)
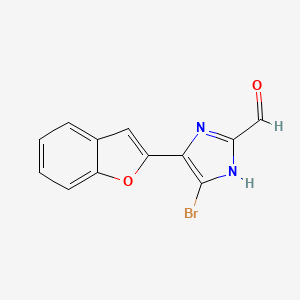
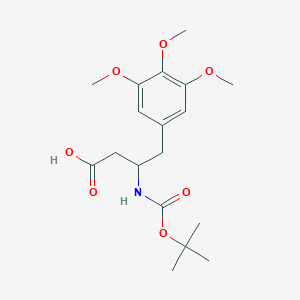


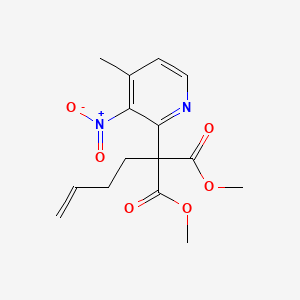
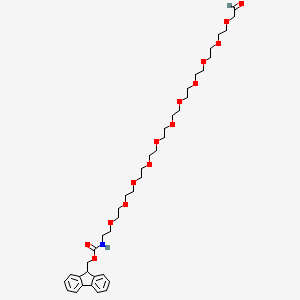
![N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B13713913.png)
